molecular formula C14H17ClN2 B1600241 5-Chloro-3-(1-methyl-4-piperidinyl)indole CAS No. 301856-30-4

5-Chloro-3-(1-methyl-4-piperidinyl)indole

Cat. No. B1600241
M. Wt: 248.75 g/mol
InChI Key: UVGVFOXMUYGAIA-UHFFFAOYSA-N
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Description

5-Chloro-3-(1-methyl-4-piperidinyl)indole is a chemical compound with the molecular formula C14H17ClN2 . It is used in various fields of research and has been the subject of several studies .


Synthesis Analysis

The synthesis of indole derivatives, including 5-Chloro-3-(1-methyl-4-piperidinyl)indole, has been a significant focus in the field of organic chemistry . Various methods have been developed for the synthesis of these compounds, including the Fischer indole synthesis .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-(1-methyl-4-piperidinyl)indole consists of a chlorinated indole ring attached to a methylated piperidine ring .


Chemical Reactions Analysis

Indole derivatives, including 5-Chloro-3-(1-methyl-4-piperidinyl)indole, are known to undergo a variety of chemical reactions . These reactions often involve the formation of new bonds at the reactive sites of the indole molecule .


Physical And Chemical Properties Analysis

5-Chloro-3-(1-methyl-4-piperidinyl)indole has a molecular formula of C14H17ClN2 and an average mass of 248.751 Da .

Scientific Research Applications

Allosteric Modulation of CB1 Receptor

5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, a derivative closely related to 5-Chloro-3-(1-methyl-4-piperidinyl)indole, was identified as a prototypical allosteric modulator for the cannabinoid type 1 receptor (CB1). This study highlighted the importance of the indole-2-carboxamide scaffold for allosteric modulation of CB1, demonstrating that certain structural features such as the electron-withdrawing group at the C5-position and the length of the linker between the amide bond and the phenyl ring significantly impact the binding affinity and cooperativity. This suggests potential applications in designing CB1 receptor modulators (Khurana et al., 2014).

Anticancer and Anti-inflammatory Applications

Extended conjugated δ-chloro-α-cyano substituted indolyl chalcones, synthesized from 3-cyanoacetylindole and 3-chloro-3-phenyl-propenal in the presence of piperidine, exhibited significant in vitro anti-tumor activities against MCF-7 (breast carcinoma) cell line. Some compounds demonstrated excellent activity, highlighting the potential of indole derivatives in designing and developing novel anti-breast cancer agents. Additionally, among the synthesized compounds, certain derivatives showed noteworthy anti-inflammatory and antioxidant potential (Bhale et al., 2017).

Corrosion Inhibition

3-Amino alkylated indoles, specifically a derivative with a piperidine-containing 6-membered ring, demonstrated high inhibition efficiency against mild steel corrosion in 1M HCl solution. This research suggests the use of indole derivatives as corrosion inhibitors, where the efficiency increases with the increasing ring size of the amino group involved (Verma et al., 2016).

Neurological Disorders

1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502), a novel 3-(piperazinylmethyl) indole derivative, was identified as a potent, selective, and orally active serotonin 6 (5-HT6) receptor antagonist for potential treatment of cognitive disorders, such as Alzheimer's disease. This compound showed high affinity at human 5-HT6R and selectivity over 100 target sites, indicating its potential for clinical development (Nirogi et al., 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Indole derivatives, including 5-Chloro-3-(1-methyl-4-piperidinyl)indole, continue to be a significant area of research due to their potential therapeutic applications . Future research will likely focus on further understanding their biological activity and developing more efficient synthesis methods .

properties

IUPAC Name

5-chloro-3-(1-methylpiperidin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-3,8-10,16H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGVFOXMUYGAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465152
Record name 5-Chloro-3-(1-methyl-4-piperidinyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(1-methylpiperidin-4-YL)-1H-indole

CAS RN

301856-30-4
Record name 5-Chloro-3-(1-methyl-4-piperidinyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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